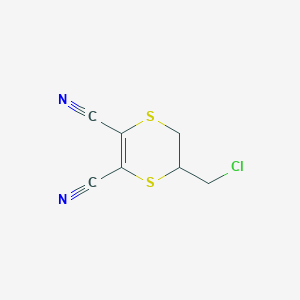
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile is an organic compound characterized by its unique structure, which includes a chloromethyl group and a dithiine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing, which allows for better control over reaction conditions and scalability. This method can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
科学的研究の応用
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, influencing various biological pathways .
類似化合物との比較
Similar Compounds
5-(Chloromethyl)furfural: Another compound with a chloromethyl group, used in similar applications.
2-Chloro-5-chloromethylthiazole: Shares structural similarities and undergoes similar chemical reactions
Uniqueness
5-(Chloromethyl)-5,6-dihydro-1,4-dithiine-2,3-dicarbonitrile is unique due to its dithiine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
特性
CAS番号 |
64834-87-3 |
|---|---|
分子式 |
C7H5ClN2S2 |
分子量 |
216.7 g/mol |
IUPAC名 |
2-(chloromethyl)-2,3-dihydro-1,4-dithiine-5,6-dicarbonitrile |
InChI |
InChI=1S/C7H5ClN2S2/c8-1-5-4-11-6(2-9)7(3-10)12-5/h5H,1,4H2 |
InChIキー |
VRNKTPZDDYTBKK-UHFFFAOYSA-N |
正規SMILES |
C1C(SC(=C(S1)C#N)C#N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


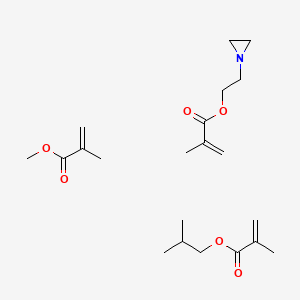
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
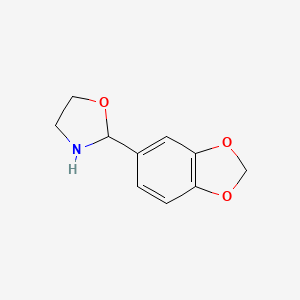
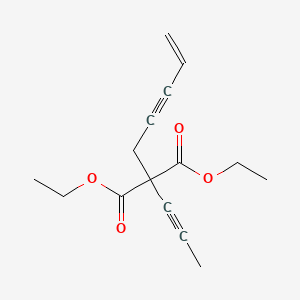
![[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14482250.png)
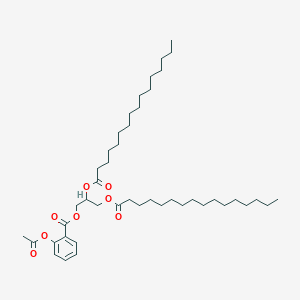
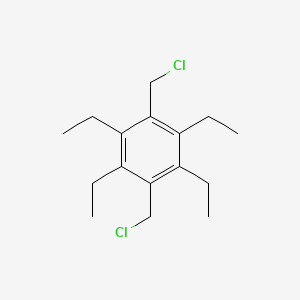
![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)


![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)

![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)

